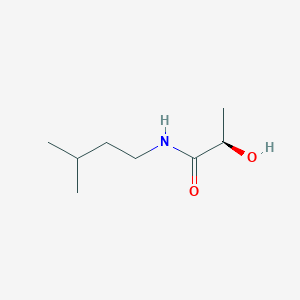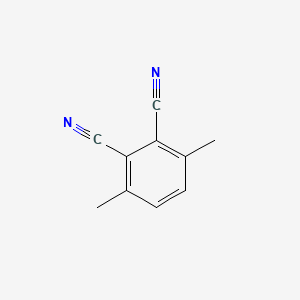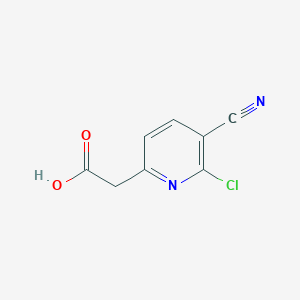
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro and cyano group attached to a pyridine ring, along with an acetic acid moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid typically involves the reaction of 6-chloro-5-cyanopyridine with a suitable acetic acid derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: Research into potential pharmaceutical applications, such as drug development for specific diseases.
Industry: Utilized in the production of agrochemicals and other specialized chemicals.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Chloropyridin-2-yl)acetic acid: Similar structure but with different positioning of the chloro group.
2-[(5-Cyanopyridin-2-yl)amino]acetic acid: Contains an amino group instead of a chloro group.
Uniqueness
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid is unique due to the specific positioning of the chloro and cyano groups on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research applications .
Eigenschaften
Molekularformel |
C8H5ClN2O2 |
|---|---|
Molekulargewicht |
196.59 g/mol |
IUPAC-Name |
2-(6-chloro-5-cyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-5(4-10)1-2-6(11-8)3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
QRKAKXILYUJIFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1CC(=O)O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



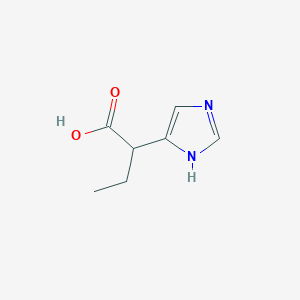
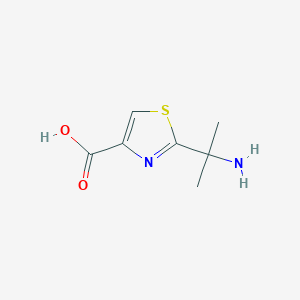
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)
![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate](/img/structure/B13060390.png)

![2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13060402.png)
![4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13060412.png)
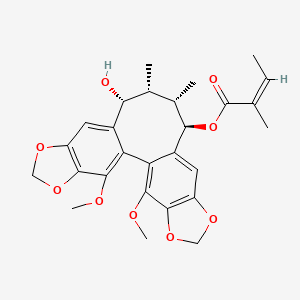
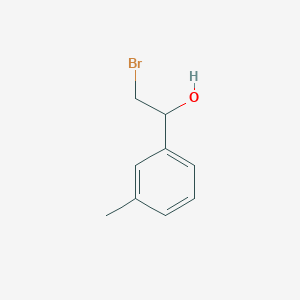
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
